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Introduction
AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis,

making it a prime therapeutic target for metabolic diseases such as type 2 diabetes, obesity,

and cancer. Identifying novel modulators of AMPK activity requires robust and efficient high-

throughput screening (HTS) assays. This document provides detailed application notes and

protocols for a fluorescence polarization (FP)-based HTS assay utilizing a 5-carboxyfluorescein

(FAM) labeled SAMS peptide substrate (FAM-SAMS) to identify AMPK activators and

inhibitors. The SAMS peptide is a well-characterized substrate for AMPK, and its modification

with a fluorescent label enables a homogenous, non-radioactive, and sensitive detection

method suitable for HTS.

Principle of the Assay
The FAM-SAMS FP assay is a competitive binding assay that measures the phosphorylation of

the FAM-SAMS peptide by AMPK. The assay principle relies on the change in the rotational

speed of the FAM-SAMS peptide upon phosphorylation and subsequent binding to a

phosphospecific antibody.

Initial State: In the presence of AMPK and ATP, the FAM-SAMS peptide is phosphorylated.
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Binding: A high-affinity phosphospecific antibody, which is a large molecule, is added to the

reaction. This antibody specifically binds to the phosphorylated FAM-SAMS peptide.

Fluorescence Polarization: When excited with polarized light, the small, free-rotating

unphosphorylated FAM-SAMS peptide emits depolarized light, resulting in a low FP signal.

Conversely, the large antibody-phosphorylated FAM-SAMS complex tumbles much slower in

solution, emitting polarized light and generating a high FP signal.

Modulator Effect:

Inhibitors of AMPK will prevent the phosphorylation of FAM-SAMS, leaving it unbound to

the antibody, thus resulting in a low FP signal.

Activators of AMPK will increase the rate of FAM-SAMS phosphorylation, leading to a

greater formation of the antibody-phospho-peptide complex and a higher FP signal.

This change in fluorescence polarization is directly proportional to the amount of

phosphorylated substrate and thus to the enzymatic activity of AMPK.

Data Presentation
Table 1: Example Screening Library and Hit Summary

Parameter Value

Total Compounds Screened 100,000

Screening Concentration 10 µM

Primary Hit Rate (Activators) 0.5%

Primary Hit Rate (Inhibitors) 0.8%

Confirmed Hits (Activators) 25

Confirmed Hits (Inhibitors) 40

Z'-factor for the screen 0.75
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Table 2: Dose-Response Data for Confirmed AMPK
Modulators

Compound ID Modulator Type EC50 / IC50 (µM) Assay Type

A-769662 Activator 0.8 TR-FRET Assay

AICAR Activator 250 Radiometric Assay

Compound C Inhibitor 0.2 TR-FRET Assay

Metformin Activator >1000 (indirect) Cell-based Assay

ZMP Activator 5 Radiometric Assay

BAY-3827 Inhibitor 0.0014 TR-FRET assay

Note: The EC50/IC50 values presented are examples from various AMPK assays and may not

be directly from a FAM-SAMS FP assay. These are provided for comparative purposes.

Experimental Protocols
Materials and Reagents

Enzyme: Recombinant human AMPK (e.g., α1β1γ1 isoform)

Substrate: FAM-SAMS peptide

Phosphospecific Antibody: Anti-phospho-SAMS antibody

ATP: Adenosine 5'-triphosphate

Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100, 0.1

mM AMP (for activator screening)

Stop Solution: 100 mM EDTA in assay buffer

Plates: Black, low-volume 384-well microplates

Test Compounds: Compound library dissolved in DMSO
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Positive Controls: Known AMPK activator (e.g., A-769662) and inhibitor (e.g., Compound C)

Negative Control: DMSO

High-Throughput Screening Protocol (384-well format)
Compound Plating:

Dispense 50 nL of test compounds (10 mM stock in DMSO) into the wells of a 384-well

plate using an acoustic liquid handler. This results in a final assay concentration of 10 µM.

Dispense 50 nL of DMSO to the negative control wells.

Dispense 50 nL of positive control compounds to their respective wells.

Enzyme and Substrate Preparation:

Prepare a 2X enzyme/substrate master mix in assay buffer containing AMPK and FAM-
SAMS peptide. The final concentrations in the assay will be in the low nanomolar range for

AMPK and a concentration of FAM-SAMS near its Km for AMPK.

Enzyme/Substrate Addition:

Add 5 µL of the 2X enzyme/substrate master mix to each well of the 384-well plate

containing the pre-spotted compounds.

Mix by gentle shaking for 1 minute.

Reaction Initiation:

Prepare a 2X ATP solution in assay buffer. The final ATP concentration should be at or

near the Km of AMPK for ATP.

Add 5 µL of the 2X ATP solution to each well to start the kinase reaction. The final reaction

volume is 10 µL.

Incubation:
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Incubate the plate at room temperature (or 30°C) for 60 minutes. The incubation time

should be optimized to ensure the reaction is in the linear range.

Reaction Termination and Antibody Addition:

Prepare a solution containing the phosphospecific antibody and EDTA in assay buffer.

Add 10 µL of the antibody/EDTA solution to each well to stop the reaction and initiate the

detection step. The final volume is 20 µL.

Detection:

Incubate the plate for 30-60 minutes at room temperature to allow for antibody-peptide

binding to reach equilibrium.

Read the fluorescence polarization on a plate reader equipped with appropriate filters for

FAM (Excitation: ~485 nm, Emission: ~520 nm).

Data Analysis and Hit Identification
Calculate Percent Inhibition/Activation:

The raw FP data (in mP units) is used to calculate the percent inhibition or activation for

each test compound relative to the controls.

% Inhibition = 100 * (High_Control_mP - Compound_mP) / (High_Control_mP -

Low_Control_mP)

% Activation = 100 * (Compound_mP - Low_Control_mP) / (High_Control_mP -

Low_Control_mP)

High control for inhibitors is typically no inhibitor (DMSO), and for activators, it is a known

potent activator. The low control is a potent inhibitor or no enzyme.

Z'-factor Calculation:

The quality and robustness of the HTS assay are evaluated by calculating the Z'-factor.[1]
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Z' = 1 - (3 * (SD_High_Control + SD_Low_Control)) / |Mean_High_Control -

Mean_Low_Control|

An assay with a Z'-factor > 0.5 is considered excellent for HTS.[1][2]

Hit Selection:

Primary hits are identified based on a predefined threshold (e.g., >50% inhibition or >30%

activation).

Dose-Response Analysis:

Confirmed hits are subjected to dose-response analysis to determine their potency (IC50

for inhibitors, EC50 for activators). Compounds are serially diluted and tested in the same

FP assay. The resulting data is fitted to a four-parameter logistic equation to derive the

potency values.

Mandatory Visualizations
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Caption: AMPK Signaling Pathway.
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Caption: High-Throughput Screening Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States
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